Ethyl diazoacetate

概要

説明

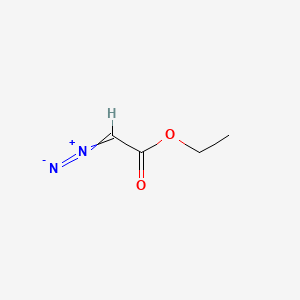

Ethyl diazoacetate is a diazo compound with the chemical formula C₄H₆N₂O₂. It was first discovered by Theodor Curtius in 1883. This compound is a yellow oil with a pungent odor and is primarily used as a reagent in organic chemistry. This compound is known for its role as a carbene precursor, making it valuable in various chemical reactions, particularly in the cyclopropanation of alkenes .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl diazoacetate can be synthesized through the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water. The process involves the following steps:

- A solution of ethyl glycinate hydrochloride in water is mixed with methylene chloride.

- Sodium nitrite is added to the mixture, followed by the addition of sulfuric acid.

- The reaction mixture is then separated, and the organic layer is dried and purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow microreactor technology. This method offers several advantages, including enhanced safety, efficient heat transport, and excellent control over reaction conditions. The production yield can reach up to 20 grams per day using a microreactor with an internal volume of 100 microliters .

化学反応の分析

Types of Reactions: Ethyl diazoacetate undergoes various types of chemical reactions, including:

Cyclopropanation: It reacts with alkenes to form cyclopropane derivatives.

Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.

Insertion Reactions: It can insert into C-H, N-H, O-H, and S-H bonds.

Common Reagents and Conditions:

Cyclopropanation: Typically involves the use of transition metal catalysts such as copper or rhodium complexes.

Cycloaddition: Often requires the presence of a Lewis acid catalyst.

Insertion Reactions: These reactions are usually catalyzed by transition metals like iron or copper.

Major Products:

Cyclopropane Derivatives: Formed from cyclopropanation reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Substituted Esters: Produced from insertion reactions.

科学的研究の応用

Ethyl diazoacetate (EDA) is a versatile compound utilized in organic synthesis for a variety of chemical reactions . It is a yellow liquid with a pungent odor . EDA is mainly used as a precursor of carbene to synthesize key intermediates of pesticides .

Scientific Research Applications

- Cyclopropanation : EDA is used in the stereoconvergent synthesis of cyclopropanes using different styrenes in the presence of photocatalysts under irradiation with blue LEDs . Cyclopropanes have unique properties, such as high ring strain and geometry, giving them an unusual structure with relatively shorter C–C and C–H bonds than in alkanes and enhanced -character of C–C bonds .

- Olefination : EDA is used in the obtention of C=C double bonds, an important step for organic synthesis that is chiefly achieved by using ylide compounds such as phosphorus reagents in the Wittig reaction .

- Synthesis of β-keto esters : EDA reacts with ketones to yield β-keto esters . Cyclopentanone, cyclohexanone, and acetophenone react with EDA to produce nearly pure β-keto esters .

- Synthesis of α-diazo-β-hydroxy esters : EDA can conduct aldol-type condensation with aldehyde or react with ketone to obtain α-diazo-β-hydroxy esters .

- Ylide formation : EDA can provide α-carbonyl carbenes to undergo O–H or C–H insertion to π-bonds to form ylides .

- Carbene polymerization : The carbene polymerization with α-carbonyl diazo compounds as carbene precursor has attracted much attention recently . EDA decomposes to generate carbenes, which can combine with various transition metals to form metal carbenes as active catalytic intermediates .

- 1,3-Dipolar Cycloaddition Reactions: EDA reacts with electron-deficient alkynes faster than electron-rich ethynes .

Additional Applications

作用機序

Ethyl diazoacetate exerts its effects primarily through the generation of carbenes. The diazo group in this compound decomposes to form a carbene intermediate, which can then participate in various chemical reactions. The carbene can insert into C-H, N-H, O-H, and S-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .

類似化合物との比較

- Diazomethane

- Diazoacetoacetate

- Methyl diazoacetate

This compound stands out due to its versatility and relatively safer handling compared to other diazo compounds, making it a valuable reagent in both laboratory and industrial settings .

生物活性

Ethyl diazoacetate (EDA) is a significant compound in organic chemistry, recognized for its diverse biological activities and applications in synthetic methodologies. This article explores the biological activity of EDA, focusing on its mechanisms, applications in medicinal chemistry, and various synthetic pathways that leverage its unique properties.

Overview of this compound

This compound is a yellow liquid with a pungent odor, primarily used for cyclopropanation reactions and other transformations in organic synthesis. Its structure comprises a diazo group attached to an ethyl acetate moiety, making it a versatile reagent in various chemical reactions, including cycloaddition and insertion reactions .

1. Radical Pathways

Recent studies have highlighted the role of EDA in radical-mediated reactions. For instance, EDA has been utilized in the regioselective C3-ethoxycarbonylmethylation of imidazopyridines under visible light irradiation. This process involves the formation of radical intermediates, which are crucial for the successful alkylation of heterocycles .

- Mechanism Summary :

- EDA generates alkyl radicals upon activation.

- These radicals react with imidazopyridines to form imidazolium radical cations.

- The final products are obtained through deprotonation steps.

2. Synthesis of Bioactive Compounds

EDA serves as a building block for synthesizing various biologically active compounds. Its utility in forming β-hydroxy-α-diazo carbonyl derivatives has been explored for creating amino acids and amino alcohols, which are essential in peptide synthesis and other macromolecular assemblies .

Applications in Medicinal Chemistry

This compound's ability to participate in diverse reactions makes it valuable in medicinal chemistry. It has been employed in:

- Cyclopropanation : EDA is widely used for cyclopropanation of unsaturated compounds, contributing to the formation of complex molecular architectures relevant to drug discovery.

- Synthesis of Triazoles and Pyrazolines : These compounds often exhibit pharmacological activities, making EDA an important reagent in their synthesis .

Case Study 1: Photoredox Catalysis

A study demonstrated the use of EDA in photoredox catalysis for the synthesis of functionalized imidazoheterocycles. The reaction conditions were optimized to achieve high yields (up to 89%) using blue LED irradiation, showcasing EDA's efficiency under mild conditions .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Blue LED, 0.2 mol% Ru(bpy)3Cl2 | 89 | Optimal yield achieved |

| White LED | 0 | No product observed |

Case Study 2: Continuous Flow Synthesis

Research on continuous flow synthesis highlighted the safe production of EDA using microreactor technology. This method allows for high reproducibility and scalability while minimizing risks associated with EDA's explosive nature .

| Parameter | Value |

|---|---|

| Residence Time | 20 seconds |

| Temperature | 50 °C |

| Production Yield | 20 g/day |

特性

IUPAC Name |

ethyl 2-diazoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

492994-20-4 | |

| Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492994-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10878732 | |

| Record name | Diazoacetic Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diazoacetic ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-73-4 | |

| Record name | Ethyl diazoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoacetic ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diazoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazoacetic Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diazoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZOACETIC ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N84B835FMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl diazoacetate?

A1: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits a characteristic strong absorption band in the UV-Vis spectrum due to the diazo group. In the IR spectrum, a strong absorption band around 2100 cm−1 is indicative of the diazo functional group.

Q3: How does this compound participate in cyclopropanation reactions?

A3: this compound acts as a carbene precursor in cyclopropanation reactions. In the presence of suitable catalysts, such as transition metal complexes (e.g., rhodium, copper, gold) [, , , , ], EDA undergoes dinitrogen extrusion to generate a reactive metal-carbene intermediate. This electrophilic carbene then reacts with alkenes to form cyclopropanes.

Q4: Can this compound be used for other reactions besides cyclopropanation?

A4: Yes, EDA is a versatile reagent used in various reactions, including:

- Insertion Reactions: It can insert into C–H bonds of alkanes [, ], aldehydes [, ], and even the relatively unreactive methane in supercritical carbon dioxide [].

- Aziridination Reactions: EDA reacts with imines in the presence of catalysts like iridium complexes [] or tin(IV) chloride [] to yield aziridines.

- Olefination Reactions: Iron(II) porphyrin complexes catalyze the olefination of carbonyl compounds using EDA [, ].

Q5: What factors influence the selectivity of reactions involving this compound?

A5: Reaction selectivity, such as diastereoselectivity in cyclopropanation, can be influenced by various factors, including:

- Catalyst Structure: The choice of the metal center and ligands in the catalyst significantly impacts selectivity [, , ].

- Substrate Structure: The steric and electronic properties of the alkene or imine substrate play a role in determining selectivity [].

- Reaction Conditions: Factors like solvent, temperature, and pressure can also influence the reaction outcome [, ].

Q6: Are there any challenges associated with using this compound in synthesis?

A6: Yes, some challenges exist, including:

- Safety Concerns: EDA is potentially explosive, requiring careful handling and specialized techniques for safe synthesis and use [].

- Side Reactions: Carbene dimerization to form fumarates and maleates is a common side reaction, particularly at higher EDA/catalyst ratios [, ].

- Selectivity Control: Achieving high levels of chemo-, regio-, and stereoselectivity can be challenging and often requires careful optimization of the reaction conditions and catalyst design [, ].

Q7: Have computational methods been used to study reactions involving this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to study the mechanism of nickel-mediated diazo carbonylation using diazomethane and this compound as substrates []. These calculations helped elucidate the free energy profile of elementary steps involved in the reaction, including diazo coordination, dinitrogen extrusion, carbene CO coupling, CO coordination, and ketene elimination.

Q8: How stable is this compound under various conditions?

A8: EDA is relatively unstable and can decompose violently upon heating or shock. It is crucial to handle this reagent with caution and store it properly at low temperatures under inert conditions to prevent hazardous decomposition.

Q9: Are there specific safety precautions for handling this compound?

A9: Yes, due to its potentially explosive nature, EDA should be handled with extreme care:

Q10: Are there any alternatives to this compound in organic synthesis?

A10: Yes, several alternatives to EDA exist, each with pros and cons. Some examples include:

- Other Diazo Compounds: Other diazo compounds like diazomethane, tert-butyl diazoacetate, and diazomalonates can be used, offering different reactivity and selectivity profiles [, , ].

- In Situ Generation: Diazo compounds can be generated in situ from less hazardous precursors like tosylhydrazone salts, providing a safer alternative for certain reactions [].

- Alternative Reagents: Depending on the desired transformation, alternative reagents like sulfur ylides or Simmons-Smith reagents can be considered for cyclopropanation [].

Q11: What are some essential resources for conducting research with this compound?

A11:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。